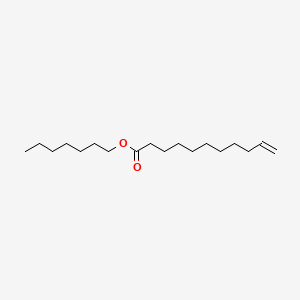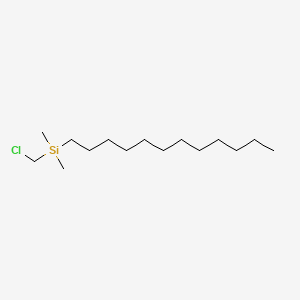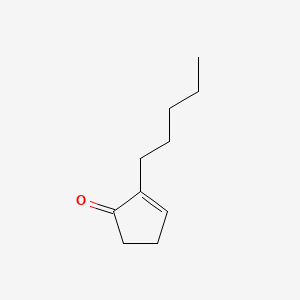
Trichlor(heptyl)silan
Übersicht
Beschreibung
Synthesis Analysis
Silane synthesis can be achieved by hydrosilylation or electrophilic silylation . A study on electrodeposited silane-based superhydrophobic coatings for corrosion protection of carbon steel highlighted the importance of pH and the ratio between the number of mols of octyltriethoxysilane (OTES) and tetraethoxysilane (TEOS) in achieving higher water contact angles .Molecular Structure Analysis
The molecular structure of silane compounds can be complex. For instance, the bond length for Si (1)–C (1) was found to be 1.874 (5) Å and somewhat shorter for the Si–C (sp2) bonds .Physical And Chemical Properties Analysis
Silane treatment has been shown to improve the cellulose content of certain materials . For instance, a study found that silane treatment improved the hydrophobic behavior of organosilicon modified starch properties .Wissenschaftliche Forschungsanwendungen
Hydrosilylierung in der Siliziumindustrie
Trichlor(heptyl)silan spielt eine entscheidende Rolle im Hydrosilylierungsprozess, der in der Siliziumindustrie von grundlegender Bedeutung ist. Dieser Prozess beinhaltet die Addition von Hydrosilanen an Alkene, was zur Herstellung verschiedener Organosiliziumverbindungen führt, die als synthetische Vorstufen und bei der Vulkanisierung von Silikonprodukten verwendet werden . Die Fähigkeit der Verbindung, eine selektive Hydrosilylierung zu durchlaufen, macht sie zu einem wichtigen Zwischenprodukt bei der Synthese von Silan-Kopplungsmitteln, die für die Herstellung dauerhafter Bindungen zwischen organischen und anorganischen Materialien unerlässlich sind .
Produktion von polykristallinem Silizium
Bei der Produktion von polykristallinem Silizium, das für Solar- und Halbleiteranwendungen unerlässlich ist, wird this compound durch verschiedene Verfahren synthetisiert, darunter die direkte Chlorierung und Hydrochlorierung. Diese Prozesse sind integraler Bestandteil des Siemens-Prozesses, der dominierenden Technologie zur Herstellung von hochreinem polykristallinem Silizium .
Oberflächenmodifikation für Superhydrophobizität
Die Verbindung wird in der Oberflächenmodifikation verwendet, um Materialien Superhydrophobizität und Oleophobizität zu verleihen. Beispielsweise kann beschichtetes Papier, das mit einer Variante von this compound durch chemische Gasphasenabscheidung behandelt wurde, sowohl polare als auch unpolare Flüssigkeiten abweisen, wodurch es wertvoll für die Herstellung von wasserabweisenden und selbstreinigenden Oberflächen ist .
Klebstoffe und Beschichtungen
Von this compound abgeleitete Silan-Kopplungsmittel werden in Klebstoffen und Beschichtungen umfassend eingesetzt. Sie verbessern Eigenschaften wie Wasserbeständigkeit, Hitzebeständigkeit und Haftfestigkeit, ohne die ursprünglichen Eigenschaften der gebundenen Materialien zu beeinträchtigen .
Halbleiterdichtstoffe
In der Halbleiterindustrie werden von this compound abgeleitete Silan-Kopplungsmittel als Dichtstoffe eingesetzt. Sie bieten wichtige Eigenschaften wie thermische Stabilität und Haftung, die für die Langlebigkeit und Zuverlässigkeit von Halbleiterbauelementen entscheidend sind .
Farben- und Beschichtungsindustrie
Die Verbindung ist auch in der Farben- und Beschichtungsindustrie von Bedeutung. Sie trägt zur Formulierung von Produkten bei, die eine starke Bindung zwischen verschiedenen Materialien erfordern, wodurch eine verbesserte Haltbarkeit und Widerstandsfähigkeit gegenüber Umwelteinflüssen erzielt wird .
Reifenherstellung
This compound ist am Reifenherstellungsprozess beteiligt. Von ihm abgeleitete Silan-Kopplungsmittel werden verwendet, um die Bindung zwischen der Gummimischung und dem Silica-Füllstoff zu verbessern, was zu Reifen mit besserer Leistung und Langlebigkeit führt .
Nucleophile Substitutionsreaktionen
Schließlich ist this compound ein wichtiges Zwischenprodukt bei nucleophilen Substitutionsreaktionen. Diese Reaktionen sind entscheidend für die Synthese verschiedener funktionalisierter Silane, die breite Anwendungen in verschiedenen chemischen Syntheseprozessen haben .
Wirkmechanismus
Target of Action
Trichloro(heptyl)silane, also known as Silane, trichloroheptyl-, is primarily used in the manufacture of polycrystalline silicon metal for the semiconductor and solar cell industries . It serves as a raw material in these industries, indicating that its primary targets are silicon-based substrates .
Mode of Action
Trichloro(heptyl)silane interacts with its targets through a process known as electrophilic substitution . This process involves the attack of an electrophile on an allyl or vinylsilane, resulting in the incorporation of an allyl or vinyl group at the electrophilic center after the loss of the silyl group . The electron-releasing strength of the carbon-silicon bond in Trichloro(heptyl)silane is large, controlling the site of reaction and stereoselectivity .
Biochemical Pathways
The biochemical pathways affected by Trichloro(heptyl)silane primarily involve the synthesis of polycrystalline silicon . The compound plays a crucial role in the Siemens process, which includes the conversion of technical grade silicon to trichlorosilane followed by rectification and hydrogen reduction . The process results in the production of polycrystalline silicon, which is used in various applications, including the production of semiconductors and solar cells .
Result of Action
The primary result of Trichloro(heptyl)silane’s action is the production of polycrystalline silicon . This silicon is used in the manufacture of semiconductors and solar cells, contributing to the functionality and efficiency of these devices .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Trichloro(heptyl)silane. For instance, the compound reacts with water, including moisture in the air . Therefore, the presence of water or humidity in the environment can influence the compound’s stability and reactivity. Additionally, the compound is sensitive to heat and light, which can also affect its stability and efficacy .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
trichloro(heptyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl3Si/c1-2-3-4-5-6-7-11(8,9)10/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQHGWJPIZXDTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883599 | |
| Record name | Silane, trichloroheptyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871-41-0 | |
| Record name | Trichloroheptylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, trichloroheptyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trichloroheptyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, trichloroheptyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloroheptylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




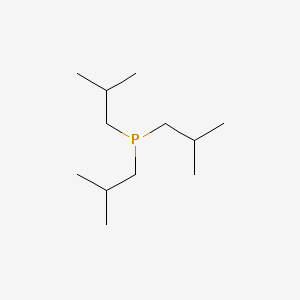

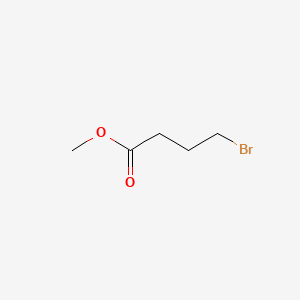
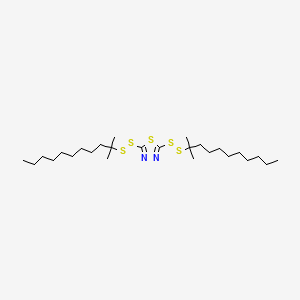
![beta-Alanine, N-[3-(acetylamino)phenyl]-N-(3-methoxy-3-oxopropyl)-, methyl ester](/img/structure/B1585471.png)
